molecular formula C13H19N3O B11788689 N-((2,5-Dimethylfuran-3-yl)methyl)-1-(1H-pyrazol-4-yl)propan-1-amine

N-((2,5-Dimethylfuran-3-yl)methyl)-1-(1H-pyrazol-4-yl)propan-1-amine

Cat. No.: B11788689
M. Wt: 233.31 g/mol
InChI Key: WGDYRMZAPDJGEZ-UHFFFAOYSA-N
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Description

N-((2,5-Dimethylfuran-3-yl)methyl)-1-(1H-pyrazol-4-yl)propan-1-amine is an organic compound that features a furan ring substituted with two methyl groups and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((2,5-Dimethylfuran-3-yl)methyl)-1-(1H-pyrazol-4-yl)propan-1-amine typically involves the following steps:

    Formation of the furan ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Substitution with methyl groups:

    Attachment of the pyrazole ring: The pyrazole ring can be introduced through a condensation reaction between a hydrazine derivative and a 1,3-dicarbonyl compound.

    Formation of the final compound: The final step involves the coupling of the substituted furan and pyrazole rings with a propan-1-amine moiety under suitable reaction conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and catalytic processes may be employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

N-((2,5-Dimethylfuran-3-yl)methyl)-1-(1H-pyrazol-4-yl)propan-1-amine can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The pyrazole ring can be reduced to form pyrazolines or pyrazolidines.

    Substitution: The methyl groups on the furan ring can be substituted with other functional groups through electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products

    Oxidation: Products may include furanones, carboxylic acids, or aldehydes.

    Reduction: Products may include pyrazolines or pyrazolidines.

    Substitution: Products may include halogenated furans or other substituted derivatives.

Scientific Research Applications

N-((2,5-Dimethylfuran-3-yl)methyl)-1-(1H-pyrazol-4-yl)propan-1-amine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique structural features.

Mechanism of Action

The mechanism of action of N-((2,5-Dimethylfuran-3-yl)methyl)-1-(1H-pyrazol-4-yl)propan-1-amine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity and leading to therapeutic effects. The compound’s structural features, such as the furan and pyrazole rings, contribute to its binding affinity and specificity for these targets.

Comparison with Similar Compounds

Similar Compounds

    2,5-Dimethylfuran: A simpler compound with only the furan ring and methyl groups, used as a biofuel and in organic synthesis.

    1H-Pyrazole: A basic pyrazole ring structure, commonly used in the synthesis of pharmaceuticals and agrochemicals.

    N-((2,5-Dimethylfuran-3-yl)methyl)-1H-pyrazole:

Uniqueness

N-((2,5-Dimethylfuran-3-yl)methyl)-1-(1H-pyrazol-4-yl)propan-1-amine is unique due to its combination of the furan and pyrazole rings with a propan-1-amine moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Biological Activity

N-((2,5-Dimethylfuran-3-yl)methyl)-1-(1H-pyrazol-4-yl)propan-1-amine is a unique organic compound that has garnered attention due to its potential biological activities. This compound integrates a dimethylfuran moiety with a pyrazole ring, suggesting interesting pharmacological properties. The following sections detail the biological activity, synthesis methods, and relevant findings from recent studies.

Structural Characteristics

The molecular formula of this compound is C13H19N3OC_{13}H_{19}N_{3}O, with a molecular weight of 233.31 g/mol. Its structure can be summarized as follows:

FeatureDescription
Molecular Formula C13H19N3O
Molecular Weight 233.31 g/mol
Structural Components Dimethylfuran moiety and pyrazole ring

Pharmacological Properties

Preliminary studies indicate that this compound may exhibit a range of biological activities due to the presence of the pyrazole ring, which is known for its pharmacological properties, including:

  • Anti-inflammatory effects
  • Analgesic properties
  • Antitumor activity

The dimethylfuran component potentially enhances lipophilicity, which may improve bioavailability and interaction with biological targets.

Synthesis Methods

The synthesis of this compound can be approached through various methodologies. Common strategies include:

  • Direct Alkylation : Involves the alkylation of pyrazole derivatives with dimethylfuran.
  • Condensation Reactions : Combining furan derivatives with amines under controlled conditions to yield the desired product.
  • Cyclization Techniques : Employing cyclization methods to form the heterocyclic structures efficiently.

These methods ensure high yields and allow for modifications to explore structure–activity relationships.

Case Studies and Research Findings

Although specific case studies on this compound are sparse, related compounds have shown promising results:

Example Study: Pyrazole Derivatives

A study on similar pyrazole derivatives demonstrated significant CDK2 inhibition with KiK_i values as low as 0.005 µM and sub-micromolar antiproliferative activity against various cancer cell lines (GI50 = 0.127–0.560 μM). These findings highlight the potential for developing new cancer therapeutics based on this scaffold .

Properties

Molecular Formula

C13H19N3O

Molecular Weight

233.31 g/mol

IUPAC Name

N-[(2,5-dimethylfuran-3-yl)methyl]-1-(1H-pyrazol-4-yl)propan-1-amine

InChI

InChI=1S/C13H19N3O/c1-4-13(12-7-15-16-8-12)14-6-11-5-9(2)17-10(11)3/h5,7-8,13-14H,4,6H2,1-3H3,(H,15,16)

InChI Key

WGDYRMZAPDJGEZ-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=CNN=C1)NCC2=C(OC(=C2)C)C

Origin of Product

United States

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